1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine
CAS No.: 950414-84-3
Cat. No.: VC11799294
Molecular Formula: C26H29N5O2
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950414-84-3 |
|---|---|
| Molecular Formula | C26H29N5O2 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 7-(4-benzylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C26H29N5O2/c1-19-15-26(30-13-11-29(12-14-30)18-20-7-5-4-6-8-20)31-25(27-19)17-22(28-31)21-9-10-23(32-2)24(16-21)33-3/h4-10,15-17H,11-14,18H2,1-3H3 |
| Standard InChI Key | LRSXRAFFIWCKQO-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
| Canonical SMILES | CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a pyrazolo[1,5-a]pyrimidine system, a bicyclic structure formed by fusion of pyrazole and pyrimidine rings. This planar scaffold provides rigidity and facilitates π-π interactions with biological targets . Key substituents include:
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Position 2: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy groups that enhance solubility and receptor binding .
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Position 5: A methyl group, which sterically influences molecular conformation and metabolic stability .
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Position 7: A 4-benzylpiperazine moiety, a common feature in CNS-active compounds due to its ability to engage with neurotransmitter receptors .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O2 |
| Molecular Weight | 443.5 g/mol |
| CAS Registry Number | 950414-84-3 |
| IUPAC Name | 7-(4-benzylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Stereochemical Considerations
The benzylpiperazine group introduces a chiral center at the piperazine nitrogen, though the compound is typically synthesized as a racemic mixture. Conformational analysis reveals that the 3,4-dimethoxyphenyl group adopts a coplanar orientation with the pyrazolopyrimidine core, optimizing electronic conjugation .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold (Figure 1) :
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Core Formation: Condensation of 3-aminopyrazole with a β-ketonitrile derivative under microwave irradiation yields the pyrazolopyrimidine core .
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C5 Methylation: Electrophilic substitution at position 5 using methyl iodide in the presence of a base .
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C2 Arylation: Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid introduces the aryl group .
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C7 Piperazine Attachment: Nucleophilic aromatic substitution of a chloro intermediate with 1-benzylpiperazine under basic conditions .
Optimization Challenges
Key challenges include regioselectivity during C7 substitution and purifying the final product. Microwave-assisted reactions improve yields (48–85%) by accelerating kinetics and reducing side reactions . Chromatography and recrystallization are employed for purification, though the compound’s low solubility in polar solvents complicates isolation .
Pharmacological Profile and Biological Activity
Adenosine Receptor Antagonism
The compound demonstrates nanomolar affinity for adenosine A1 and A2A receptors (Table 2), akin to structurally related pyrazolopyrimidines . The benzylpiperazine moiety engages hydrophobic pockets in the receptor’s transmembrane domain, while the dimethoxyphenyl group forms hydrogen bonds with extracellular loops .
Table 2: Receptor Affinity of Analogous Compounds
| Compound | A1 AR (nM) | A2A AR (nM) | Selectivity (A1/A2A) |
|---|---|---|---|
| 5 | 25 | 123 | 4.9 |
| 12 | >1000 | 150 | <0.15 |
| 6 | 11 | >1000 | >90 |
Selectivity and Functional Effects
Compared to analogs, this compound exhibits moderate A1 selectivity ( ~50 nM), attributed to its bulky 3,4-dimethoxyphenyl group, which sterically hinders A2A binding . In vitro assays show inhibition of cAMP accumulation in CHO cells expressing A1 receptors, confirming antagonist activity .
Molecular Interactions and Docking Studies
Ligand-Receptor Dynamics
Docking simulations (Figure 2) reveal:
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The pyrazolopyrimidine core occupies the orthosteric site, forming π-stacking with Phe168 and Phe171 .
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The benzylpiperazine moiety extends into a hydrophobic subpocket, stabilized by Van der Waals interactions with Leu249 and Ile274 .
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Methoxy groups hydrogen-bond with Thr257 and Ser281, critical for A1 selectivity .
Interaction Energy Fingerprints (IEFs)
IEF analysis highlights dominant contributions from hydrophobic (60%) and hydrogen-bonding (25%) interactions, aligning with experimental binding data .
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